[(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
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Overview
Description
[(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate is a complex organic compound with the molecular formula C21H22N2O7S and a molecular weight of 446.47. This compound is characterized by its unique structure, which includes a methoxybenzoyl group, an oxoethyl group, and a sulfonylamino group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate involves multiple steps. One common method starts with the preparation of 2-methoxybenzoyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is further reacted with 2-oxoethyl acetate under controlled conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated equipment to ensure precision and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvents like dichloromethane and catalysts such as triethylamine are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: This compound shares the methoxybenzoyl group but lacks the sulfonylamino and oxoethyl groups.
2-[(2-Methoxybenzoyl)amino]-2-oxoethyl acetate: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of [(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-15-7-9-16(10-8-15)11-12-31(27,28)22-13-20(25)30-14-19(24)23-21(26)17-5-3-4-6-18(17)29-2/h3-12,22H,13-14H2,1-2H3,(H,23,24,26)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMBRKWMKNGFCE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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